3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with various functional groups, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Formation of the Imidazole Ring: The imidazole ring is then fused with the thiazole ring through a cyclization reaction.
Substitution Reactions: Various functional groups, such as the phenyl and sulfamoyl groups, are introduced through substitution reactions.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for drug development.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit diverse biological activities
Uniqueness
Its ability to selectively inhibit certain enzymes and its structural complexity make it a valuable compound for research and development .
Biological Activity
3-Methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆N₄O₃S₂
- Molecular Weight : 412.5 g/mol
- CAS Number : 852133-57-4
This structure suggests a complex interaction with biological targets, particularly due to the presence of both thiazole and imidazole rings.
Anticancer Activity
Recent studies have demonstrated that compounds featuring the imidazo[2,1-b][1,3]thiazole scaffold exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole show potent antiproliferative effects against various cancer cell lines. In particular, compounds similar to this compound have displayed IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa and A549 .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
3-Methyl-6-phenyl... | HeLa | 2.0 |
Similar Thiazole Derivative | A549 | 1.5 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer progression. For example:
- Focal Adhesion Kinase (FAK) Inhibition : Some imidazo derivatives inhibit FAK phosphorylation, which is crucial for cancer cell migration and proliferation . This inhibition leads to reduced tumor growth in vivo.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that thiazole derivatives can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several thiazole derivatives against common pathogens:
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
3-Methyl-6-phenyl... | E. coli | 15 |
Similar Thiazole Derivative | S. aureus | 18 |
These results indicate that modifications in the thiazole structure can enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methyl Group at Position 3 : Enhances lipophilicity and metabolic stability.
- Phenyl Substituents : Increase binding affinity to target proteins.
- Sulfamoyl Group : Potentially enhances solubility and bioavailability.
Properties
IUPAC Name |
3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-17(18(24)21-14-7-9-15(10-8-14)28(20,25)26)27-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYHMACVXLQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.